
Docosahexaenoyl glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosahexaenoyl glycine is a member of the N-acyl amides class of compounds, characterized by a fatty acyl group linked to a primary amine by an amide bond . Specifically, it is a docosahexaenoyl amide of glycine, which means it consists of a docosahexaenoic acid (DHA) molecule conjugated to glycine . This compound is of significant interest due to its potential roles in various physiological processes and its involvement in the modulation of membrane proteins such as G-protein-coupled receptors (GPCRs), ion channels, and transporters .
Métodos De Preparación
The synthesis of docosahexaenoyl glycine typically involves the conjugation of docosahexaenoic acid with glycine. This can be achieved through standard amide bond formation techniques, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions to prevent the degradation of the polyunsaturated fatty acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Docosahexaenoyl glycine can undergo various chemical reactions, including:
Oxidation: Due to the presence of multiple double bonds in the docosahexaenoic acid moiety, it is susceptible to oxidation. Common oxidizing agents include molecular oxygen and reactive oxygen species.
Reduction: The amide bond can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, particularly at the amide nitrogen or the carboxyl group of glycine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield docosahexaenoic acid and glycine.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of docosahexaenoyl glycine involves its interaction with membrane proteins such as GPCRs and ion channels. It can modulate the activity of these proteins, influencing intracellular signaling pathways. For example, it has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, leading to calcium influx and subsequent cellular responses . Additionally, it may interact with other receptors and enzymes involved in lipid signaling pathways .
Comparación Con Compuestos Similares
Docosahexaenoyl glycine is part of a broader class of N-acyl amides, which includes compounds such as:
- N-arachidonoyl glycine
- N-palmitoyl glycine
- N-oleoyl glycine
- N-linoleoyl glycine
- N-docosahexaenoyl GABA
- N-docosahexaenoyl ethanolamine
Compared to these similar compounds, this compound is unique due to its specific fatty acid moiety (docosahexaenoic acid), which imparts distinct biophysical and biochemical properties. Its multiple double bonds and long-chain structure contribute to its unique interactions with membrane proteins and its potential therapeutic effects .
Propiedades
Fórmula molecular |
C24H35NO3 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid |
InChI |
InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
Clave InChI |
BEYWKSIFICEQGH-KUBAVDMBSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


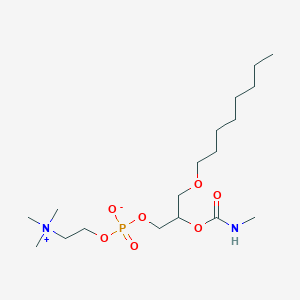
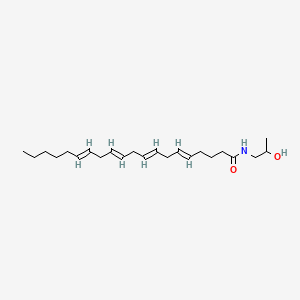
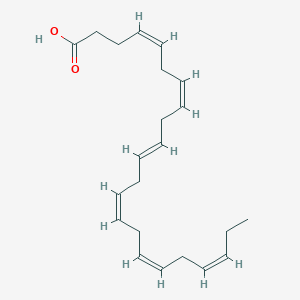
![5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(Z)-(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B10767542.png)

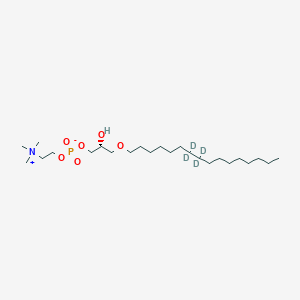
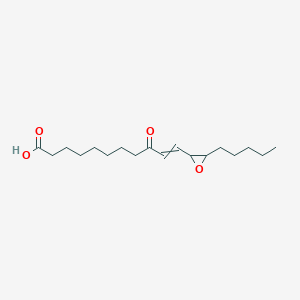
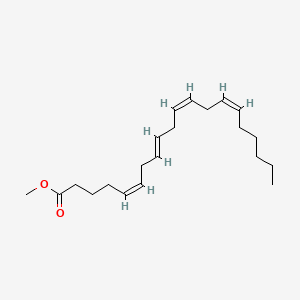
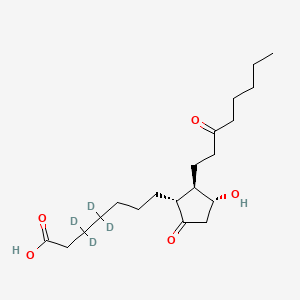

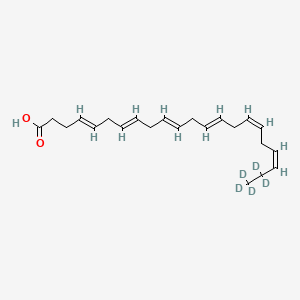
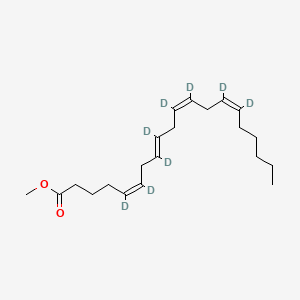
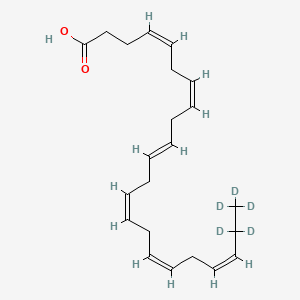
![(5E,8E,11E,14E,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B10767620.png)
